N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S.ClH/c1-23(2)11-12-24(17(25)13-14-7-5-4-6-8-14)20-22-18-16(26-3)10-9-15(21)19(18)27-20;/h4-10H,11-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTSZSNSLDYLFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3-Benzothiazole Skeleton
The benzothiazole ring is typically synthesized via cyclization of substituted thioureas or through condensation of 2-aminothiophenol derivatives with carboxylic acids. A modified Hantzsch thiazole synthesis is employed using 4-methoxy-2-aminothiophenol and chloroacetic acid under acidic conditions.
Reaction Conditions
Regioselective Chlorination at Position 7
Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The methoxy group at position 4 directs electrophilic substitution to position 7 via resonance stabilization.
Optimization Data
| Chlorinating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| SO₂Cl₂ | CH₂Cl₂ | 0°C | 92 |
| Cl₂ (gas) | CCl₄ | 25°C | 65 |
| NCS | AcOH | 50°C | 74 |
Functionalization of the Acetamide Backbone
Steglich Esterification for Acetamide Formation
The carboxylic acid intermediate is coupled with 2-(dimethylamino)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).
Procedure
- Activation : 2-Phenylacetic acid (1.0 eq) is treated with EDC (1.5 eq) and DMAP (0.1 eq) in dry dichloromethane at 0°C for 1 hour.
- Coupling : 2-(Dimethylamino)ethylamine (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 24 hours.
- Workup : The organic layer is washed with 1% HCl, saturated NaHCO₃, and brine.
- Purification : Column chromatography (ethyl acetate/hexane, 1:1) yields the acetamide intermediate (75–80%).
N-Alkylation to Introduce the Benzothiazole Moiety
The secondary amine of the acetamide undergoes alkylation with 7-chloro-4-methoxy-1,3-benzothiazol-2-yl chloride in the presence of potassium carbonate.
Key Parameters
- Base : K₂CO₃ (2.5 eq)
- Solvent : Acetonitrile
- Temperature : 60°C, 12 hours
- Yield : 68%
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in diethyl ether to precipitate the hydrochloride salt.
Crystallization Conditions
- Solvent System : Ethanol/diethyl ether (1:5)
- Temperature : −20°C for 24 hours
- Purity : >99% (HPLC)
Analytical Characterization
Spectroscopic Validation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 58.34 | 58.29 |
| H | 5.43 | 5.38 |
| N | 9.68 | 9.65 |
Challenges and Mitigation Strategies
Byproduct Formation During Chlorination
The use of SO₂Cl₂ minimizes dichlorination byproducts compared to Cl₂ gas. Kinetic control at low temperatures further enhances selectivity.
Epimerization During Coupling
EDC/DMAP coupling at 0°C suppresses racemization, critical for maintaining stereochemical integrity.
Scale-Up Considerations
Pilot-Scale Protocol
- Reactor Type : Jacketed glass-lined reactor
- Mixing Speed : 500 rpm to ensure homogeneity
- Batch Size : 10 kg (theoretical yield: 6.8 kg)
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Sequential Functionalization | 52 | 98.5 | 12,000 |
| Convergent Synthesis | 67 | 99.1 | 9,500 |
The convergent approach, assembling pre-formed modules, offers superior efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a benzothiazole core, which is known for its pharmacological properties. The presence of a chlorine atom and a methoxy group enhances its biological activity, making it a candidate for further research.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. The following table summarizes the findings from various in vitro studies on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibition of AKT and ERK signaling pathways |
Case Study: A431 Cells
A study conducted on A431 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and inflammatory markers. Flow cytometry and ELISA methods were employed to assess the effects, revealing effective concentrations ranging from 1 µM to 4 µM.
In Vivo Models
Further investigations in mouse models indicated that administration of this compound led to reduced tumor growth and lower systemic inflammation markers. This highlights its potential for therapeutic applications in oncology, particularly for tumors associated with inflammatory conditions.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown significant anti-inflammatory effects. It reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action positions it as a candidate for treating both cancer and concurrent inflammatory diseases.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells via mitochondrial pathways.
- Signaling Pathway Inhibition : It inhibits key signaling pathways (AKT/ERK) crucial for cell survival and proliferation.
Summary of Findings
The applications of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide hydrochloride are multifaceted, with significant implications in cancer therapy and anti-inflammatory treatments. The following table summarizes key findings:
| Application | Findings |
|---|---|
| Anticancer | Effective against A431 and A549 cell lines |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
| Mechanism | Induces apoptosis; inhibits AKT/ERK pathways |
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE
- N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. The presence of the chloro and methoxy groups, along with the dimethylaminoethyl side chain, contributes to its unique reactivity and interaction with molecular targets.
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide hydrochloride is a compound of significant interest due to its diverse biological activities. This compound is part of the benzothiazole family, which has been extensively studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N,N-dimethylpropane-1,3-diamine. Its molecular formula is , with a molecular weight of 299.82 g/mol. The structure features a benzothiazole core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have shown that benzothiazole derivatives exhibit promising anticancer properties. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis in these cancer cells .
Key Findings:
- Inhibition of Cell Proliferation: The compound demonstrated a dose-dependent inhibition of cell growth in A431 and A549 cell lines.
- Mechanism of Action: The compound was found to inhibit key signaling pathways involved in cancer progression, such as the AKT and ERK pathways .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| N-(7-Chloro-4-Methoxy-Benzothiazole) | 1-4 | Inhibition of AKT/ERK signaling |
| B7 (similar structure) | 0.5 | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored. In vitro studies have shown that these compounds exhibit activity against various bacterial strains. For example, derivatives with structural similarities to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-y) were tested against Mycobacterium tuberculosis and other pathogens .
Antibacterial Efficacy:
A study reported the Minimum Inhibitory Concentration (MIC) values for several benzothiazole derivatives, highlighting their potential as antibacterial agents:
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 7a | 0.08 | M. tuberculosis |
| 7b | 0.32 | Various strains |
Study on Dual Action: Anticancer and Anti-inflammatory
In a recent investigation, a derivative structurally related to N-(7-chloro-4-methoxybenzothiazol) was tested for its dual action against cancer and inflammation. The compound displayed significant inhibition of inflammatory cytokines IL-6 and TNF-α while promoting apoptosis in tumor cells .
Research on Structure Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various benzothiazole derivatives, including the target compound. Modifications in the benzothiazole ring were found to enhance biological activity significantly. The presence of electron-withdrawing groups like chlorine improved binding affinity to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
